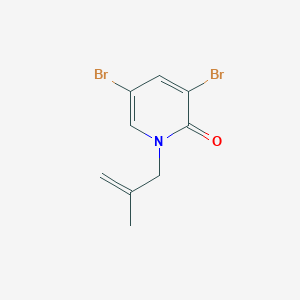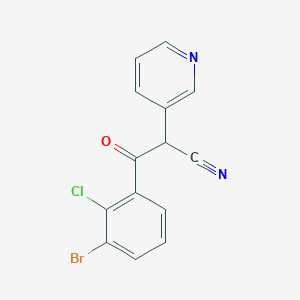
3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one, also known as DBMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBMP is a pyridine derivative that has two bromine atoms and a methyl group attached to it.
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one is not fully understood. However, it has been suggested that 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one inhibits the activity of enzymes such as DNA topoisomerase II and histone deacetylases (HDACs). DNA topoisomerase II is an enzyme that is involved in DNA replication and repair. HDACs are enzymes that remove acetyl groups from histones, which can affect gene expression. Inhibition of these enzymes can lead to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects
3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one has been found to have several biochemical and physiological effects. In vitro studies have shown that 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one has also been found to inhibit the replication of the hepatitis C virus and the herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been found to have a wide range of applications in various fields such as medicinal chemistry, material science, and organic synthesis.
However, there are also some limitations associated with the use of 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one in lab experiments. The compound is relatively insoluble in water, which can make it difficult to use in aqueous solutions. It also has a relatively low melting point, which can make it difficult to handle at high temperatures.
Zukünftige Richtungen
There are several future directions for the research on 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one. In medicinal chemistry, further studies are needed to investigate the anticancer, antiviral, and antimicrobial properties of 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one. Studies are also needed to investigate the mechanism of action of 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one and its potential as a therapeutic agent.
In material science, further studies are needed to investigate the use of 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one as a building block for the synthesis of novel materials such as MOFs. Studies are also needed to investigate the properties of these materials and their potential applications in various fields.
In organic synthesis, further studies are needed to investigate the use of 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one as a starting material for the synthesis of various pyridine derivatives. Studies are also needed to investigate the properties of these derivatives and their potential applications in various fields.
In conclusion, 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound can be easily synthesized and purified, and has been found to have a wide range of applications in medicinal chemistry, material science, and organic synthesis. Further studies are needed to investigate the properties of 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one and its potential applications in various fields.
Synthesemethoden
3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one can be synthesized by reacting 2,6-dibromopyridine with 2-methylprop-2-en-1-ol in the presence of a base such as potassium carbonate. The reaction yields 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one as a yellow solid with a melting point of 158-160°C. The purity of the compound can be confirmed by using techniques such as NMR spectroscopy and elemental analysis.
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one has been found to have anticancer, antiviral, and antimicrobial properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one has also been found to inhibit the replication of the hepatitis C virus and the herpes simplex virus.
In material science, 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs). MOFs are porous materials that have applications in gas storage, catalysis, and drug delivery. 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one has been used as a linker in the synthesis of MOFs due to its ability to form strong coordination bonds with metal ions.
In organic synthesis, 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one has been used as a starting material for the synthesis of various pyridine derivatives. It has been used as a precursor for the synthesis of 3,5-dibromo-2-pyridone, which has applications in the synthesis of pharmaceuticals and agrochemicals.
Eigenschaften
IUPAC Name |
3,5-dibromo-1-(2-methylprop-2-enyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO/c1-6(2)4-12-5-7(10)3-8(11)9(12)13/h3,5H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYKNMSRNPDPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C=C(C=C(C1=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline](/img/structure/B6631206.png)

![N-[(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B6631236.png)
![2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide](/img/structure/B6631238.png)
![2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide](/img/structure/B6631251.png)

![1-Pyrrolidin-1-yl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one](/img/structure/B6631263.png)

![N-[(1-aminocyclobutyl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6631271.png)
![1-[(4-Fluoro-2-methylphenyl)methyl]imidazole](/img/structure/B6631284.png)
![3,5-Dibromo-1-[(4-methylphenyl)methyl]pyridin-2-one](/img/structure/B6631291.png)
![3-[(6-Ethoxypyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6631298.png)
![N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631309.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol](/img/structure/B6631313.png)